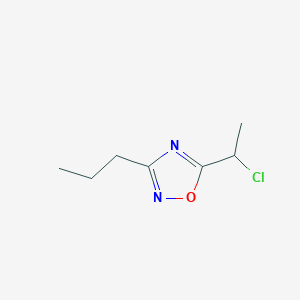

5-(1-Chloroethyl)-3-propyl-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives can be facilitated by various methods, including ultrasound-promoted synthesis, which offers better yields and shorter reaction times compared to conventional methods (Bretanha et al., 2011). A convenient method for preparing derivatives involves the acylation and cyclization of carboxylic acid hydrazides, leading to high yields of targeted oxadiazoles without the need for purifying intermediate compounds, simplifying the synthesis process (Simurova et al., 2020).

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles is confirmed through various spectroscopic methods, including 1H NMR, IR, and MS, ensuring the accurate identification of synthesized compounds. These structures, particularly when substituted at specific positions, influence the compound's physical and chemical properties significantly (Tong, 2011).

Chemical Reactions and Properties

1,2,4-Oxadiazole derivatives undergo a range of chemical reactions, enabling the synthesis of various biologically active compounds. For instance, reactions with KCN can lead to trisubstituted oxadiazolylacetonitriles and alkanes, showcasing the versatility of these compounds in synthetic chemistry (Sağırlı & Dürüst, 2018).

Physical Properties Analysis

The physical properties, such as luminescence, of 1,2,4-oxadiazole derivatives, are significantly influenced by their molecular structure. These properties are studied using UV-Vis and fluorescence spectroscopy, providing insights into the potential applications of these compounds in materials science (Ge et al., 2011).

Chemical Properties Analysis

The chemical properties of 1,2,4-oxadiazole derivatives, including reactivity and stability, are pivotal for their application in synthesizing novel compounds with desired biological activities. Studies on novel synthetic routes and the impact of different substituents on these properties are crucial for advancing this field of research (Neel & Zhao, 2018).

Applications De Recherche Scientifique

Anti-inflammatory and Antimicrobial Properties

5-(1-Chloroethyl)-3-propyl-1,2,4-oxadiazole and its derivatives have been studied for their potential anti-inflammatory and antimicrobial properties. The synthesis of related 3-aryl-5-(n-propyl)-1,2,4-oxadiazoles and their evaluation against inflammation have shown promising results, with certain compounds significantly reducing inflammation. Preliminary antimicrobial activity tests have also indicated that these compounds possess activity against microorganisms like Staphylococcus aureus, Mycobacterium smegmatis, and Candida albicans (Srivastava et al., 2003).

Bioisosteric Properties in Medicinal Chemistry

Oxadiazoles, including 5-(1-Chloroethyl)-3-propyl-1,2,4-oxadiazole, are often used in medicinal chemistry due to their bioisosteric properties. They serve as replacements for ester and amide functionalities in drug molecules, affecting the lipophilicity, metabolic stability, and other pharmacokinetic properties of the compounds. This substitution can significantly impact the drug's overall profile, making 1,2,4-oxadiazoles a valuable component in drug design and optimization (Boström et al., 2012).

Insecticidal and Fungicidal Activities

Compounds containing the 1,2,4-oxadiazole ring have been utilized in the development of insecticides and fungicides. A study designing and synthesizing anthranilic diamide analogues containing 1,2,4-oxadiazole rings demonstrated significant insecticidal activities against certain pests. Furthermore, these compounds also showed potential for structural optimization based on structure-activity relationships (SARs) and comparative molecular field analysis (CoMFA) models (Liu et al., 2017). Additionally, certain 1,3,4-oxadiazole derivatives were prepared as potential fungicides and showed considerable activity against rice sheath blight (Chen et al., 2000).

Orientations Futures

The study of oxadiazole derivatives is a vibrant field due to their diverse biological activities. Future research could involve synthesizing this compound and studying its properties and potential biological activities. It could also involve modifying its structure to enhance its properties or biological activity .

Propriétés

IUPAC Name |

5-(1-chloroethyl)-3-propyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O/c1-3-4-6-9-7(5(2)8)11-10-6/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHHANWXUVKDMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NOC(=N1)C(C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-Chloroethyl)-3-propyl-1,2,4-oxadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2489550.png)

![2-chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2489552.png)

![2,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2489554.png)

![(4-(2,3-Dimethoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2489555.png)

![(2-(3-methoxyphenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2489556.png)

![N-Methyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2489559.png)